molecular formula C9H8N2O B1357369 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde CAS No. 1190321-17-5

5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Cat. No. B1357369
M. Wt: 160.17 g/mol
InChI Key: AWKPQZFWCIMWEH-UHFFFAOYSA-N
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Description

5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a chemical compound with the molecular formula C9H8N2O . It is a part of the 1H-Pyrrolo[2,3-b]pyridine family .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, has been reported in several studies . In one study, the introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a large increase in FGFR inhibitory activity .


Molecular Structure Analysis

The molecular structure of 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is based on the 1H-Pyrrolo[2,3-b]pyridine scaffold, with a methyl group at the 5-position and a carbaldehyde group at the 3-position .

Scientific Research Applications

  • Application : The compound is used in the development of a class of 1H-pyrrolo[2,3-b]pyridine derivatives that target the Fibroblast Growth Factor Receptors (FGFRs) . Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
  • Results : Among the series of 1H-pyrrolo[2,3-b]pyridine derivatives developed, one compound (referred to as 4h in the source) exhibited potent FGFR inhibitory activity . In vitro, this compound inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .

properties

IUPAC Name

5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-6-2-8-7(5-12)4-11-9(8)10-3-6/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWKPQZFWCIMWEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(NC=C2C=O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00596751
Record name 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00596751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

CAS RN

1190321-17-5
Record name 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00596751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
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